Product packaging for 3-[2-(Chloromethyl)butyl]furan(Cat. No.:)

3-[2-(Chloromethyl)butyl]furan

Cat. No.: B13187781
M. Wt: 172.65 g/mol
InChI Key: MHPAPICLFFRXGE-UHFFFAOYSA-N
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Description

3-[2-(Chloromethyl)butyl]furan is a furanic organic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its molecular structure, featuring a reactive chloromethyl group on a furan backbone, makes it a valuable building block for researchers developing more complex molecules, including potential pharmaceuticals, agrochemicals, and novel materials . Furanic compounds with chloromethyl substituents are particularly valued in synthetic routes for creating furan fatty acids (F-acids), which are of significant interest due to their natural occurrence and antioxidant properties . The chloromethyl group acts as an excellent leaving group, facilitating various nucleophilic substitution and alkylation reactions, which allows for the extension of carbon chains or the introduction of new functional groups . Researchers utilize this reactivity to explore the synthesis of value-added products from biobased platforms, contributing to the development of sustainable chemicals beyond traditional fuels and plastics . This chemical is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClO B13187781 3-[2-(Chloromethyl)butyl]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-[2-(chloromethyl)butyl]furan

InChI

InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3

InChI Key

MHPAPICLFFRXGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=COC=C1)CCl

Origin of Product

United States

Mechanistic Investigations of 3 2 Chloromethyl Butyl Furan Reactivity

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group attached to the butyl side chain serves as the primary electrophilic site for nucleophilic substitution reactions. The nature of the substrate, being a primary alkyl chloride, would typically suggest a bimolecular (SN2) mechanism. However, the substitution at the adjacent carbon creates significant steric hindrance, slowing down the classic backside attack required for an SN2 pathway. This structure is analogous to a neopentyl halide, which is famously unreactive in SN2 reactions. chemistrysteps.comyoutube.com Consequently, reaction conditions dictate whether substitution occurs via a sterically hindered SN2 mechanism or a unimolecular (SN1) mechanism, which would proceed through a less stable primary carbocation that is prone to rearrangement.

Intermolecular Nucleophilic Attack at the Chloromethyl Group

Intermolecular nucleophilic substitution involves the attack of an external nucleophile on the carbon atom bonded to the chlorine. The preferred mechanism is highly dependent on the strength of the nucleophile and the reaction conditions.

SN2 Mechanism: Strong, unhindered nucleophiles may force a substitution reaction via a concerted, single-step SN2 mechanism. youtube.com However, the rate of this reaction is expected to be significantly lower than for a simple primary alkyl halide due to the steric bulk of the adjacent tertiary carbon center, which impedes the required backside attack. chemistrysteps.comuci.edu

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an SN1 pathway may be initiated. masterorganicchemistry.com This involves the departure of the chloride ion to form a primary carbocation. This intermediate is highly unstable and would likely undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation before being attacked by the nucleophile. This rearrangement would lead to a constitutional isomer of the expected product.

The following table illustrates the expected products from reactions with various nucleophiles, considering both possible pathways.

Nucleophile (Reagent)SN2 ProductSN1 Product (Post-Rearrangement)
Hydroxide (NaOH)3-[2-(Hydroxymethyl)butyl]furan3-(2-Hydroxy-2-methylpentyl)furan
Cyanide (NaCN)3-(2-(Cyanomethyl)butyl)furan3-(2-Cyano-2-methylpentyl)furan
Azide (NaN3)3-[2-(Azidomethyl)butyl]furan3-(2-Azido-2-methylpentyl)furan
Iodide (NaI)3-[2-(Iodomethyl)butyl]furan3-(2-Iodo-2-methylpentyl)furan
Water (H2O)(Slow/No Reaction)3-(2-Hydroxy-2-methylpentyl)furan

Intramolecular Cyclization Pathways Triggered by Chloromethyl Reactivity

The furan (B31954) ring itself is electron-rich and can act as an internal nucleophile, attacking the electrophilic chloromethyl group. researchgate.net Such intramolecular reactions can lead to the formation of new cyclic structures. The regioselectivity of the attack—whether it occurs from the C2 or C4 position of the furan ring—determines the size of the resulting ring.

Attack from C2: Nucleophilic attack from the adjacent C2 position of the furan ring would result in the formation of a five-membered ring, leading to a fused dihydropyrano[3,2-b]furan system after proton loss. This pathway is generally favored due to the high nucleophilicity of the α-carbons (C2 and C5) of the furan ring and the stability of the resulting five-membered ring.

Attack from C4: An attack from the C4 position would lead to the formation of a six-membered ring. While possible, this pathway is generally less favorable than attack from the C2 position.

These cyclization reactions are typically promoted by a Lewis acid or under conditions that facilitate the formation of a partial positive charge on the chloromethyl carbon, enhancing its electrophilicity.

Stereochemical Outcomes of Nucleophilic Substitution

The starting material, 3-[2-(Chloromethyl)butyl]furan, possesses a stereocenter at the second carbon of the butyl chain. The carbon atom undergoing substitution (the chloromethyl carbon) is not itself a stereocenter. However, its reaction with a nucleophile occurs in a molecule that is already chiral, which has significant stereochemical implications. The product of the substitution will contain the original stereocenter and will be formed as a mixture of diastereomers if a new stereocenter is created, or will be a single diastereomer if no new stereocenter is formed.

In an SN2 reaction , the nucleophile attacks from a specific trajectory (backside attack). chemicalnote.comlibretexts.org The presence of the nearby chiral center makes the two faces of the electrophilic carbon diastereotopic. As a result, the transition states for attack from either face are diastereomeric and have different energies. This will lead to a preferential direction of attack, resulting in an unequal mixture of diastereomers. The reaction is therefore stereoselective.

In an SN1 reaction , the formation of a planar carbocation intermediate would typically lead to racemization if the reacting carbon were a stereocenter. masterorganicchemistry.comquora.com In this case, subsequent rearrangement and attack by a nucleophile would occur in a chiral environment, which could still lead to a slight preference for one diastereomer over the other, although typically with lower selectivity than in an SN2 reaction.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, being much more reactive than benzene (B151609). pearson.com The substitution pattern is strongly influenced by the electronic properties of the heteroatom and the directing effects of existing substituents.

Alkylation Mechanisms on the Furan Core

Alkylation of the furan ring proceeds via the standard electrophilic aromatic substitution mechanism. An electrophile (E+) attacks the electron-rich furan ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.

Furan itself is sensitive to strong acids, which can cause polymerization. Therefore, classic Friedel-Crafts alkylation conditions using strong Lewis acids like AlCl3 are often too harsh. Milder catalysts or conditions are typically employed for the successful alkylation of furan derivatives.

The stability of the intermediate sigma complex determines the site of attack. Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position because the resulting carbocation is more extensively stabilized by resonance, including a structure where the positive charge is delocalized onto the oxygen atom. pearson.comquora.com

Regioselectivity and Electronic Directing Effects of Peripheral Substituents

The substituent already present on the furan ring, a 3-butyl group, plays a crucial role in directing incoming electrophiles. Alkyl groups are electron-donating through an inductive effect and are known as activating groups. libretexts.org In aromatic systems, activating groups are ortho- and para-directors. youtube.com

In the context of a 3-substituted furan:

The positions "ortho" to the substituent are C2 and C4.

The position "para" to the substituent is C5.

The 3-alkyl group therefore directs incoming electrophiles to the C2, C4, and C5 positions. Combining this directing effect with the intrinsic reactivity of the furan ring provides a clear prediction of regioselectivity:

C2 and C5 Positions: These positions are the most electronically activated. They benefit from both the inherent high reactivity of the α-positions of furan and the ortho/para-directing activation from the 3-alkyl group. researchgate.net

C4 Position: While this position is "ortho" to the alkyl group, it is a β-position of the furan ring, which is inherently less reactive. Furthermore, it is sterically hindered by the adjacent butyl group.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C2 and C5 positions. The C2 position may be slightly favored due to having only one adjacent substituent compared to the C5 position.

The table below summarizes the predicted major products for various electrophilic aromatic substitution reactions.

ReactionElectrophile (Reagents)Predicted Major Product(s)
NitrationNO2+ (HNO3/CH3CO)2O)2-Nitro-3-[2-(chloromethyl)butyl]furan and 5-Nitro-3-[2-(chloromethyl)butyl]furan
HalogenationBr+ (NBS, THF)2-Bromo-3-[2-(chloromethyl)butyl]furan and 5-Bromo-3-[2-(chloromethyl)butyl]furan
AcylationRCO+ (RCOCl / SnCl4)2-Acyl-3-[2-(chloromethyl)butyl]furan and 5-Acyl-3-[2-(chloromethyl)butyl]furan
SulfonationSO3 (Pyridine-SO3)This compound-2-sulfonic acid

Radical Reactions and Their Mechanistic Pathways

The presence of a chloromethyl group on the furan ring introduces a site susceptible to radical generation, enabling a variety of transformations. The study of these radical pathways is crucial for understanding the synthesis and potential degradation mechanisms of such compounds.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds by adding a halogenated compound across an alkene via a radical mechanism. chemrxiv.org In the context of chloromethyl furans, the carbon-chlorine bond can be homolytically cleaved to generate a furan-stabilized radical. This process is typically mediated by a transition metal complex, such as a CuCl/bipyridine (bpy) system, which facilitates the transfer of the halogen atom. researchgate.netdocumentsdelivered.com

The general mechanism involves the activation of the C-Cl bond by the metal catalyst, which generates the radical intermediate and a higher oxidation state metal-halide complex. This radical then adds to an alkene, creating a new carbon-centered radical, which subsequently abstracts a halogen from the metal complex to propagate the chain and regenerate the catalyst. These reactions provide a convenient route to structurally diverse and polyfunctional organofluorine compounds when fluoro-halogenated precursors are used. researchgate.net Visible light-mediated approaches using photocatalysts like 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) have also been developed for ATRA, activating C-Br bonds for addition to styrenes in three-component radical cascade processes. chemrxiv.org

Table 1: Key Features of ATRA Reactions Relevant to Chloromethyl Furans

Feature Description
Reaction Type Intermolecular Atom Transfer Radical Addition. researchgate.netdocumentsdelivered.com
Radical Generation Homolytic cleavage of the C-Cl bond in the chloromethyl group.
Mediators/Catalysts Transition metal complexes (e.g., CuCl/bpy) or photocatalysts. chemrxiv.orgresearchgate.net
Mechanism A radical chain process involving halogen atom transfer. nih.gov

| Application | Formation of new C-C bonds by adding the furan moiety across an alkene. |

Furan-stabilized radicals are key intermediates in various chemical processes, including atmospheric oxidation and combustion. wpmucdn.comacs.org These radicals can be generated through several pathways, such as H-atom abstraction from the furan ring or a substituent by other radicals (e.g., hydroxyl radicals), or through the thermal decomposition of precursor molecules. acs.orgnih.gov For instance, the reaction of furan with OH radicals in the atmosphere predominantly proceeds via OH addition to the C2 or C5 position, forming a chemically activated adduct radical. acs.org

Once formed, these resonance-stabilized radicals are not highly reactive with molecular species like oxygen but can undergo radical-radical recombination reactions. nih.gov The reactivity is dictated by the radical's stability, which is enhanced by the delocalization of the unpaired electron into the furan ring's π-system. nih.gov Association with surfaces, such as those of fine particulate matter, can further stabilize these radicals, allowing them to persist almost indefinitely in the environment. nih.gov The subsequent reactions of these radicals can lead to ring-opening products, such as unsaturated 1,4-dicarbonyls, or the formation of more complex structures. semanticscholar.org

The electronic structure and spin density distribution of furan-based radicals are critical to understanding their stability and reactivity. Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying these paramagnetic species. researchgate.netrsc.org Studies on radical cations of furan and its derivatives have shown that the unpaired electron resides in a π orbital. researchgate.net

Computational methods, such as Density Functional Theory (DFT) with the B3LYP functional, provide detailed insights into the geometry and spin distribution of these radical intermediates. researchgate.netnih.gov For furyl-type radicals, calculations indicate that a significant portion of the spin density is delocalized onto the furan ring. The distribution of this spin density influences the regioselectivity of subsequent reactions. For example, in the 2-furanyloxy radical, an important intermediate in biofuel combustion, the spin density is distributed across the π system, affecting its reaction pathways. wpmucdn.com

Table 2: Calculated Spin Densities in Furan Radical Cations

Atom Position Spin Density (Calculated) Method
Oxygen Varies with substitution INDO
C2/C5 (α-Carbons) High INDO, B3LYP
C3/C4 (β-Carbons) Lower INDO, B3LYP

Cycloaddition Reactions Involving the Furan Ring

The furan ring, despite its aromatic character, has a significantly lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol). acs.org This reduced aromaticity allows it to readily participate as a 4π-electron component (a diene) in cycloaddition reactions, a trait that makes it a versatile synthon in organic synthesis. acs.orgquora.com

While furans are most famous for their participation as dienes in [4+2] Diels-Alder reactions, they can also be involved in [3+2] cycloaddition processes. quora.com For instance, palladium- and acid-cocatalyzed formal [3+2] cycloadditions of α-aryl-α-diazoacetates with terminal alkynes provide access to various trisubstituted furan derivatives. thieme-connect.com In another example, a mechanophore built around an oxanorbornane-triazoline core, formed by sequential [4+2] and [3+2] cycloadditions involving a furan ring, demonstrates the versatility of furan in complex molecular architectures. acs.org These reactions expand the synthetic utility of the furan core beyond its traditional role as a simple diene.

The stereoselectivity and yield of cycloaddition reactions involving the furan ring are highly dependent on the reaction conditions, including the solvent, temperature, and presence of catalysts. mdpi.comchemrxiv.org

Catalysis: In Diels-Alder reactions with less reactive dienophiles, Lewis acid catalysis is often necessary to achieve reasonable yields and selectivities. mdpi.com For example, ZnCl₂ has been shown to improve both the ortho- and endo-selectivity in the reaction of furanic acetals with acrylonitrile. mdpi.com

Solvent Effects: The choice of solvent can dramatically alter the stereochemical outcome. In the classic reaction between furan and maleic anhydride, quantum chemical calculations show that while the endo-isomer is kinetically favored in the gas phase, the exo-isomer is favored in acetonitrile. chemrxiv.orgchemrxiv.org This is because the solvent affects the potential energy landscape of the reaction and can favor the more thermodynamically stable exo-product by allowing for the reversal of the less stable endo-adduct. chemrxiv.orgchemrxiv.org

Temperature: Temperature plays a crucial role, particularly when the reaction is reversible, as is common with furan Diels-Alder adducts. mdpi.com For the reaction of furan with maleimide, endo selectivity is predominant at temperatures below 320 K. chemrxiv.orgchemrxiv.org At higher temperatures, the equilibrium can shift, favoring the more thermodynamically stable product.

Table 3: Effect of Reaction Conditions on Furan Cycloaddition Selectivity

Condition Influence Example Citation
Catalyst Improves yield and selectivity. ZnCl₂ catalysis enhances endo-selectivity in reactions with acrylonitrile. mdpi.com
Solvent Can reverse kinetic vs. thermodynamic preference. Furan + Maleic Anhydride: endo favored in gas phase, exo favored in acetonitrile. chemrxiv.orgchemrxiv.org

| Temperature | Controls kinetic vs. thermodynamic product distribution. | Furan + Maleimide: Predominantly endo product below 320 K. | chemrxiv.orgchemrxiv.org |

These factors must be carefully controlled to achieve the desired regio- and diastereoselectivity, which is particularly important in the synthesis of complex molecules where specific stereoisomers may exhibit different biological activities. mdpi.com

Advanced Applications of 3 2 Chloromethyl Butyl Furan in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of a reactive chloromethyl group on a substituted butyl side chain attached to a furan (B31954) ring makes 3-[2-(Chloromethyl)butyl]furan an exceptionally versatile building block in organic synthesis. cymitquimica.com This versatility stems from its ability to participate in a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

Precursor to Structurally Diverse Furan-Containing Organic Scaffolds

The reactive nature of the chloromethyl group in this compound allows for its facile conversion into a variety of other functional groups, paving the way for the synthesis of a broad spectrum of furan-containing organic scaffolds. google.commdpi.com Nucleophilic substitution reactions are a cornerstone of its utility. For instance, treatment with various nucleophiles can introduce new carbon-carbon and carbon-heteroatom bonds.

The displacement of the chloride can be achieved with a range of nucleophiles, including cyanides, alkoxides, and amines, to introduce nitrile, ether, and amino functionalities, respectively. acs.orgnih.gov Furthermore, the chloromethyl group can be transformed into other useful moieties such as azides, which can then undergo cycloaddition reactions to form triazoles, further expanding the structural diversity of the resulting furan-containing molecules. nih.gov

The furan ring itself offers additional reaction sites for further functionalization. It can participate in Diels-Alder reactions, acting as a diene, to construct complex polycyclic systems. researchgate.net Moreover, electrophilic substitution reactions can introduce substituents at various positions on the furan ring, allowing for the synthesis of highly decorated furan derivatives. The combination of these transformations on both the side chain and the furan ring underscores the role of this compound as a precursor to a vast array of structurally diverse organic scaffolds. google.comacs.org

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Analogs
NucleophileProduct Functional GroupPotential ApplicationReference
Sodium Cyanide (NaCN)Nitrile (-CN)Precursor for carboxylic acids, amines, and amides acs.org
Sodium Azide (NaN3)Azide (-N3)Precursor for triazoles (via click chemistry) and amines nih.gov
Amines (R-NH2)Secondary Amine (-NHR)Incorporation of nitrogen-containing heterocycles mdpi.com
Thiophenol (PhSH)Sulfide (-SPh)Synthesis of sulfur-containing compounds researchgate.net

Contribution to the Synthesis of Polyfunctionalized Molecules

The ability to sequentially or concurrently modify both the chloromethyl group and the furan ring of this compound provides a powerful strategy for the synthesis of polyfunctionalized molecules. acs.orgresearchgate.net These molecules, bearing multiple reactive sites, are valuable intermediates in the construction of complex target structures.

For example, the chloromethyl group can be used as a handle for the introduction of a complex side chain via cross-coupling reactions. Subsequently, the furan ring can be subjected to oxidation to unmask a 1,4-dicarbonyl functionality, which can then participate in various condensation or cyclization reactions. thieme-connect.com This stepwise approach allows for the controlled and predictable assembly of intricate molecular architectures.

Furthermore, the furan moiety can be involved in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. mdpi.com By incorporating this compound into such reactions, it is possible to rapidly generate molecular complexity and access polyfunctionalized molecules in a highly efficient manner. The combination of its inherent reactivity and its compatibility with a wide range of reaction conditions solidifies the importance of this compound in the synthesis of molecules with a high degree of functional group density. acs.org

Strategies for Constructing Furan-Containing Natural Product Analogs

The furan motif is a key structural element in a diverse range of natural products, many of which exhibit significant biological activity. escholarship.org The synthesis of analogs of these natural products is crucial for structure-activity relationship studies and the development of new therapeutic agents. This compound serves as a valuable starting material for the construction of such analogs.

Synthesis of Furanosesquiterpenes and Related Terpenoids

Furanosesquiterpenes are a class of natural products characterized by a C15 skeleton containing a furan ring. Many of these compounds display interesting biological properties. A common strategy for the synthesis of furanosesquiterpene analogs involves the coupling of a suitable C10 fragment with a C5 furan-containing building block. lookchem.com

In this context, this compound can serve as the C5 component. The chloromethyl group allows for its alkylation with a variety of C10 precursors, such as cyclogeraniol derivatives. researchgate.netlookchem.com For instance, the alkylation of a phenylsulfonyl derivative of cyclogeraniol with 3-(chloromethyl)furan (B80766) (a related compound) has been successfully employed in the synthesis of pallescensin analogs. lookchem.com A similar strategy can be envisioned for this compound to access a different subset of furanosesquiterpene analogs. The subsequent reductive cleavage of the phenylsulfonyl group would then furnish the complete sesquiterpene framework. researchgate.net

Methodologies for Assembling Complex Carbon Frameworks Incorporating the Furan Moiety

The construction of complex carbon frameworks is a central theme in organic synthesis. The furan ring in this compound can be strategically employed to facilitate the assembly of intricate molecular architectures. One powerful approach involves the use of the furan as a latent diene in Diels-Alder reactions. springernature.com This cycloaddition reaction allows for the stereocontrolled formation of multiple carbon-carbon bonds and the creation of complex polycyclic systems.

Another strategy involves the ring-opening of the furan moiety to generate a linear carbon chain with specific functional groups. For example, oxidative ring-opening can convert the furan into a 1,4-dicarbonyl compound, which can then undergo intramolecular aldol (B89426) or Wittig reactions to form new carbocyclic or heterocyclic rings. thieme-connect.comresearchgate.net This "furan-to-anything" approach provides a versatile platform for the synthesis of a wide variety of complex structures that may not be readily accessible through other methods.

Table 2: Synthetic Strategies for Assembling Complex Frameworks
StrategyDescriptionPotential OutcomeReference
Diels-Alder ReactionThe furan ring acts as a diene in a [4+2] cycloaddition with a dienophile.Formation of complex polycyclic systems with high stereocontrol. springernature.com
Oxidative Ring-OpeningThe furan ring is oxidized to a 1,4-dicarbonyl compound.Generation of a linear, functionalized carbon chain for further cyclizations. thieme-connect.com
Palladium-Catalyzed AnnulationA one-pot reaction to form the furan ring itself, which can then be further functionalized.Efficient construction of substituted furans as part of a larger framework. liverpool.ac.uk

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related furan derivatives has spurred the development of novel synthetic methodologies. These new methods often exploit the specific electronic and steric properties of the furan ring and its substituents to achieve transformations that are otherwise challenging.

The development of new catalytic systems that are compatible with the furan moiety is an active area of research. For example, photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. cardiff.ac.uk The application of such methods to furan-containing substrates like this compound could open up new avenues for the synthesis of complex molecules.

Furthermore, the furan ring can participate in novel cycloaddition reactions beyond the classical Diels-Alder. For instance, [3+2] cycloadditions of thiocarbonyl ylides with furan derivatives can lead to the formation of highly functionalized thiophene-containing products. acs.org These transformations highlight the ongoing efforts to expand the synthetic chemist's toolbox for the manipulation of furan-containing compounds and the construction of novel molecular architectures.

Utilization in Cascade Reactions and Multicomponent Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, and cascade reactions, involving sequential intramolecular transformations, are powerful tools for building molecular complexity with high efficiency. nih.gov The chloromethyl furan motif is a suitable candidate for designing such processes. The reactive chlorine atom is an excellent leaving group, facilitating initial nucleophilic substitution, while the furan ring can subsequently participate in cyclizations or other transformations. mdpi.com

Although direct examples involving this compound are not available, analogous transformations using other furan derivatives highlight the potential. For instance, one-pot, solvent-free multicomponent reactions have been developed to create complex rhodanine-furan hybrids from furan derivatives, primary amines, carbon disulfide, and ethyl bromoacetate. researchgate.net In such a reaction, the chloromethyl group present in derivatives like CMF allows for further functionalization of the resulting products. researchgate.net It is conceivable that this compound could be employed in similar MCRs, where the chloromethyl group acts as an anchor point for one of the components, or as a site for post-MCR modification.

Cascade reactions often leverage the unique reactivity of the furan ring itself. Oxidative ring-opening of furans can lead to versatile intermediates that undergo subsequent cyclization. thieme-connect.com For example, 2-(aminoalkyl)furans have been used in oxidative ring opening–ring closure sequences to synthesize various pyrrolizidine (B1209537) and indolizidine alkaloids. thieme-connect.com A hypothetical cascade involving this compound could start with a nucleophilic substitution at the chloromethyl group, followed by a furan ring-opening/closing sequence to rapidly assemble complex heterocyclic scaffolds.

Below is a representative example of a multicomponent reaction involving a furan derivative, illustrating the type of process in which this compound could potentially participate.

Table 1: Example of a One-Pot, Four-Component Synthesis of Rhodanine-Furan Hybrids This table illustrates a known reaction with a related furan derivative to show the potential application.

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Conditions Product Class Yield Ref
Primary Amine Carbon Disulfide Ethyl Bromoacetate Furan Derivative (e.g., CMF) Room Temp, Solvent-Free, 10 min Rhodanine-Furan Hybrids Good to High researchgate.net

Exploration of Catalytic Transformations Enabled by Chloromethyl Furan Substrates

Catalytic methods offer precise and efficient pathways for transforming simple building blocks into complex molecules. Chloromethyl furan substrates are amenable to a variety of catalytic transformations, including cross-coupling reactions, catalytic reductions, and cycloisomerizations. The presence of the chloromethyl group provides a reactive handle for metal-catalyzed reactions.

While specific catalytic studies on this compound are absent from the literature, the broader class of furan derivatives is widely used in such transformations. For example, palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are commonly used to form new carbon-carbon bonds at positions on the furan ring that have been functionalized with a halide or triflate. A similar strategy could be applied to the chloromethyl group, which can couple with various nucleophiles under the right catalytic conditions.

Furthermore, the furan ring itself can direct or participate in catalytic cycles. Gold- or palladium-catalyzed cascade reactions involving furan-ynes or furan-enes have been developed to construct complex polycyclic systems. aablocks.com In a hypothetical scenario, the butyl chain of this compound could be appended with an alkyne or alkene, setting the stage for a metal-catalyzed cascade cyclization involving the furan ring.

Ruthenium-catalyzed oxidation has been used to cleave the furan ring in a controlled manner to yield functionalized isoxazolines, which are valuable heterocyclic motifs in medicinal chemistry. nih.gov This demonstrates that the furan core is not merely a passive scaffold but an active participant in catalytic transformations.

The following table details a catalytic transformation used in the synthesis of functionalized isoxazolines from a furan precursor, highlighting a potential pathway for the catalytic conversion of furan-containing molecules.

Table 2: Example of Catalytic Oxidation for Isoxazoline Synthesis This table shows a known catalytic process on a related furan structure to indicate potential reactivity.

Substrate Catalyst Oxidant Solvent System Product Class Ref
Functionalized Furan RuCl₃·xH₂O NaIO₄ EtOAc/ACN/H₂O Carboxylic Acid-functionalized Isoxazoline nih.gov

Computational and Theoretical Chemistry of Chloromethylated Furan Derivatives

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, from which a wide range of molecular properties can be derived.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface youtube.comarxiv.org. For 3-[2-(Chloromethyl)butyl]furan, this calculation would reveal the precise bond lengths, bond angles, and dihedral angles. The furan (B31954) ring is expected to be nearly planar, while the substituted butyl chain will have multiple possible conformations that the optimization process would explore to find the global minimum energy structure.

Following optimization, a vibrational analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration. If all calculated frequencies are real (positive), the optimized structure is confirmed as a true energy minimum. Imaginary frequencies indicate a transition state or a higher-order saddle point youtube.com. The results of this analysis can also be used to predict the molecule's infrared (IR) and Raman spectra.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at DFT/B3LYP Level)
ParameterBond/AngleValue
Bond Length (Å) O1-C21.36
C2-C31.35
C3-C41.43
C4-C51.36
O1-C51.37
C3-C(butyl)1.51
C(butyl)-C(Cl)1.54
C-Cl1.80
Bond Angle (°) C5-O1-C2106.5
O1-C2-C3110.7
C2-C3-C4106.0
C2-C3-C(butyl)129.5
C(butyl)-C-Cl111.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity mdpi.com. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely distributed over the alkyl side chain, particularly featuring a significant contribution from the σ* antibonding orbital of the C-Cl bond.

Table 2: Illustrative FMO Properties for this compound
PropertyValue (eV)
HOMO Energy-6.55
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.70

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction. Conversely, a region of positive potential would be expected around the hydrogen atoms and particularly the carbon atom of the chloromethyl group, highlighting it as a primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs) acadpubl.euwisc.edu. A key feature of NBO analysis is the examination of charge delocalization through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Significant donor-acceptor interactions indicate hyperconjugation, which contributes to molecular stability. In this compound, important interactions would include the delocalization of the lone pair electrons from the furan oxygen (LP(O)) and the chlorine atom (LP(Cl)) into adjacent antibonding orbitals (e.g., π* or σ). These interactions help to stabilize the molecule by delocalizing electron density acadpubl.eu.

Table 3: Illustrative Second-Order Perturbation Analysis (E(2)) for Key NBO Interactions in this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)π(C2-C3)18.5
LP (O1)π(C4-C5)19.2
π (C2-C3)π(C4-C5)15.3
LP (Cl)σ(C-C(butyl))3.1
σ (C-H)σ(C-Cl)2.5

Conceptual DFT provides a range of "global reactive descriptors" that quantify the overall reactivity of a molecule. These include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Hardness is a measure of resistance to charge transfer, while the electrophilicity index measures the propensity of a species to accept electrons semanticscholar.orgnih.gov.

While global descriptors give a picture of the molecule as a whole, Fukui functions provide region-specific reactivity information wikipedia.org. The condensed Fukui function pinpoints which atoms in a molecule are most susceptible to different types of attack joaquinbarroso.com.

f+ indicates the reactivity toward a nucleophilic attack (where an electron is added).

f- indicates the reactivity toward an electrophilic attack (where an electron is removed).

f0 indicates the reactivity toward a radical attack.

For this compound, the Fukui functions would likely predict that the carbons of the furan ring are the most susceptible to electrophilic attack (highest f- values), while the carbon atom bonded to chlorine would be the most susceptible to nucleophilic attack (highest f+ value) mdpi.comsemanticscholar.org.

Table 4: Illustrative Condensed Fukui Function Values for Selected Atoms
Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C2 (Furan)0.0850.195
C4 (Furan)0.0790.150
C5 (Furan)0.0910.210
C(Cl) (Chloromethyl C)0.2550.045
Cl0.1500.090

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, offering insights that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state (TS) structures, and calculate activation energies, thereby predicting the most favorable reaction pathway researchgate.net.

A primary reaction pathway for this compound is the nucleophilic substitution at the chloromethyl carbon, where the chlorine atom acts as a leaving group. This is a well-known reaction for similar compounds like 5-chloromethylfurfural (B124360) cetjournal.itcetjournal.itmdpi.com. Computational modeling could be used to investigate the mechanism of this substitution (e.g., with a nucleophile like CH₃O⁻ or CN⁻).

The two main possibilities are the concerted Sₙ2 mechanism and the stepwise Sₙ1 mechanism, which proceeds through a carbocation intermediate. DFT calculations could be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each species to construct a reaction energy profile.

Use vibrational analysis to confirm that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

By comparing the calculated activation barriers for the Sₙ1 and Sₙ2 pathways, the predominant mechanism under specific conditions could be predicted. Such studies provide fundamental insights into the molecule's reactivity and guide the design of synthetic routes.

Table of Mentioned Compounds

Compound Name
This compound
5-chloromethylfurfural

Reaction Mechanism Elucidation via Computational Modeling

Investigation of Transition States and Activation Barriers

Computational chemistry serves as a powerful tool for elucidating the fleeting structures of transition states and quantifying the energy barriers associated with chemical reactions. mit.edu For reactions involving furan derivatives, such as cycloadditions or substitutions, density functional theory (DFT) is a commonly employed method to map out the potential energy surface. pku.edu.cn These calculations can pinpoint the geometry of transition state structures, which are critical saddle points on the energy landscape that connect reactants to products.

For a molecule like this compound, computational investigation of transition states would be crucial in understanding reactions such as nucleophilic substitution at the chloromethyl group or electrophilic attack on the furan ring. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a given reaction. For instance, in the Au-catalyzed isomerization of alkynyl epoxides to furans, DFT calculations have been used to identify multiple transition states corresponding to steps like ring opening and proton transfer, with calculated energy barriers for each step. maxapress.com

The following table provides a hypothetical representation of data that could be generated from a computational study on a reaction involving a chloromethylated furan derivative, illustrating the type of information obtained.

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Chloride EliminationTS28.5
Proton TransferTS35.1
This is a hypothetical data table for illustrative purposes.

Prediction of Reaction Pathways and Selectivity

Theoretical calculations are instrumental in predicting the most likely pathways a reaction will follow and the selectivity of product formation. pku.edu.cn In the case of substituted furans, such as this compound, multiple reaction pathways can be envisioned. For example, in a reaction with a diene, it could potentially undergo a [4+2] cycloaddition. DFT studies on similar systems have shown the ability to compare different possible pathways, such as concerted versus stepwise mechanisms, and determine the most energetically favorable route. pku.edu.cn

The regioselectivity and stereoselectivity of reactions are also predictable through computational modeling. For 3-substituted furans, the nature and position of the substituent can direct incoming reagents to a specific position on the furan ring. researchgate.net Computational models can quantify the energy differences between transition states leading to different products, thereby predicting the major product of a reaction. For instance, in the context of cycloaddition reactions of dienylfurans, computational results have successfully explained why certain products are observed experimentally while others are not by comparing the activation Gibbs free energies of different reaction pathways. pku.edu.cn

Solvent Effects in in silico Studies

The solvent environment can significantly influence reaction rates and outcomes. In silico studies can incorporate the effects of solvents using various models, such as implicit continuum solvation models or explicit solvent molecules. maxapress.commdpi.com These models can simulate how the polarity and hydrogen-bonding capabilities of a solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. maxapress.comresearchgate.net

For a chloromethylated furan derivative, the polarity of the solvent could play a crucial role in reactions involving charged intermediates or transition states. For example, in a nucleophilic substitution reaction where a chloride ion is expelled, a polar solvent would be expected to stabilize the forming ions, thus lowering the activation energy. Computational studies on the Au-catalyzed formation of furans have shown that the energy barriers of certain steps are directly proportional to the dielectric constant of the solvent. maxapress.com

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and reactivity. Computational methods are essential for exploring the conformational landscape and predicting the stereochemical outcomes of reactions.

Energy Minimization of Conformers

Molecules with rotatable bonds, such as the butyl group in this compound, can exist in multiple conformations. mdpi.com Conformational analysis aims to identify the stable conformers and their relative energies. reddit.com This is typically achieved through computational methods that systematically explore the potential energy surface by rotating single bonds and then performing energy minimization on the resulting geometries. mdpi.comreddit.com

Force fields and quantum mechanical methods are used for energy minimization. mdpi.comnih.gov The goal is to find the set of atomic coordinates that represents a local or global minimum on the potential energy surface. mdpi.com For furan derivatives, DFT methods have been used to calculate the equilibrium geometry and rotational barriers of substituents. researchgate.net The relative energies of the different conformers can be used to determine their population distribution at a given temperature.

Below is an illustrative table of results from a hypothetical conformational analysis of this compound.

ConformerDihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065
Gauche 160°0.8518
Gauche 2-60°0.8517
This is a hypothetical data table for illustrative purposes.

Computational Approaches to Stereochemical Assignment

Computational chemistry provides powerful tools for the assignment of absolute and relative stereochemistry. nih.gov When a chiral molecule is synthesized, computational methods can help in determining the structure of the product. This is often achieved by calculating theoretical spectroscopic properties, such as NMR chemical shifts or circular dichroism spectra, for all possible stereoisomers and comparing them to the experimental data. researchgate.net

For a molecule like this compound, which contains a stereocenter at the second position of the butyl group, computational methods could be used to predict the stereochemical outcome of its synthesis. By modeling the transition states of reactions leading to different stereoisomers, the energetically preferred pathway and thus the major product can be predicted. The consideration of stereochemistry is crucial in drug discovery and development, as different enantiomers can have vastly different biological activities. nih.gov

Stereochemical Aspects of 3 2 Chloromethyl Butyl Furan

Chirality and Stereoisomerism in Substituted Furan (B31954) Systems

Substituted furan derivatives, such as 3-[2-(chloromethyl)butyl]furan, often possess chiral elements that result in stereoisomerism. The presence of these elements is a key determinant of the molecule's three-dimensional structure. Multifunctionalized chiral furan derivatives are recognized as important building blocks for many natural products and bioactive compounds. benthamscience.com

The primary element of chirality in this compound is the presence of a stereogenic center. A stereogenic center is a carbon atom bonded to four different groups.

Chiral Center: In the structure of this compound, the carbon atom at the second position of the butyl group (C2 of the butyl chain) is a chiral center. This is because it is attached to four distinct substituents:

A hydrogen atom (H)

An ethyl group (-CH2CH3)

A chloromethyl group (-CH2Cl)

A furan-3-yl group

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

To unambiguously describe the configuration of the chiral center in each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied. wikipedia.orglibretexts.orgmasterorganicchemistry.com This system assigns a priority to each of the four groups attached to the stereocenter based on atomic number. masterorganicchemistry.comvanderbilt.edu

Priority Assignment for this compound:

Examine atoms directly attached to the stereocenter:

The furan-3-yl group is attached via a carbon atom.

The chloromethyl group is attached via a carbon atom.

The ethyl group is attached via a carbon atom.

The hydrogen atom has the lowest atomic number and is therefore the lowest priority group (Priority 4).

Break ties for the carbon-based groups: Since the three other groups are attached by carbon atoms, we move to the next atoms in each chain to break the tie. masterorganicchemistry.com

Chloromethyl group (-CH2Cl): The carbon is bonded to one chlorine atom and two hydrogen atoms. Chlorine has a higher atomic number than carbon or hydrogen.

Furan-3-yl group: The carbon at position 3 of the furan ring is bonded to two other carbon atoms and a hydrogen atom within the ring system.

Ethyl group (-CH2CH3): The carbon is bonded to another carbon atom and two hydrogen atoms.

Based on this analysis, the priorities are assigned as follows:

PriorityGroupReason
1 -CH2Cl (Chloromethyl)The carbon is attached to a chlorine atom, which has a higher atomic number than the atoms attached to the other carbon-based groups.
2 Furan-3-ylThe carbon is part of the furan ring, bonded to other carbons.
3 -CH2CH3 (Ethyl)The carbon is attached to another carbon and hydrogens.
4 -H (Hydrogen)Hydrogen has the lowest atomic number.

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. libretexts.org The sequence from priority 1 to 2 to 3 is then observed:

If the sequence is clockwise , the stereocenter is assigned the (R) configuration (from the Latin rectus for right).

If the sequence is counter-clockwise , the stereocenter is assigned the (S) configuration (from the Latin sinister for left).

Therefore, this compound can exist as (R)-3-[2-(chloromethyl)butyl]furan and (S)-3-[2-(chloromethyl)butyl]furan.

Stereoselective Control in Synthetic Pathways

The synthesis of a single, desired stereoisomer of a chiral compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to control the formation of stereoisomers, leading to a product that is enriched in one enantiomer or diastereomer.

For chiral furan derivatives, several strategies for stereoselective synthesis have been developed. benthamscience.com These methods can be broadly categorized:

Asymmetric Catalysis: This involves the use of chiral catalysts to influence the stereochemical outcome of a reaction. For instance, asymmetric hydrogenation of furan derivatives using iridium catalysts has been reported. scilit.com Gold-catalyzed enantioselective cyclization reactions are also a powerful tool for creating chiral furan-containing structures. researchgate.netchinesechemsoc.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. The auxiliary is then removed, leaving the desired enantiomerically enriched product.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. benthamscience.comacs.org For example, carbohydrates have been used as chiral pool precursors for the synthesis of substituted chiral furans. benthamscience.com

Kinetic Resolution: This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. This allows for the separation of the enantiomers.

In the context of this compound, a potential enantioselective synthesis could involve the asymmetric alkylation of a furan-based nucleophile or the stereoselective reduction of a corresponding ketone precursor.

Several factors can influence the degree of stereoselectivity in a chemical reaction. diva-portal.org

Steric Hindrance: The relative size of substituents near the reacting center can block one face of the molecule from attack by a reagent, favoring approach from the less hindered side. In organocatalysis, steric shielding can achieve stereoselectivity. researchgate.net

Electronic Effects: The electronic properties of substituents can influence the transition state of a reaction. Electron-donating or electron-withdrawing groups can stabilize or destabilize certain transition state geometries, leading to a preference for one stereochemical outcome.

Chelation Control: In reactions involving metal catalysts, the ability of functional groups in the substrate to coordinate with the metal center can lock the molecule into a specific conformation, leading to high levels of stereocontrol.

Temperature and Solvent: Reaction conditions play a critical role. Lower temperatures often lead to higher stereoselectivity by amplifying small energy differences between competing transition states. The polarity and coordinating ability of the solvent can also influence the reaction pathway.

The following table summarizes key synthetic strategies and influencing factors for achieving stereoselectivity in furan derivatives.

Synthetic StrategyKey PrincipleInfluencing Factors
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring one reaction pathway.Catalyst structure, temperature, solvent, substrate structure.
Chiral Auxiliaries A temporary chiral group directs the stereochemistry of a reaction.Structure of the auxiliary, reaction conditions for attachment and removal.
Chiral Pool Synthesis Utilizes naturally occurring enantiopure starting materials.Availability of suitable starting materials.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral agent.Efficiency of the resolving agent, reaction conversion.

Influence of Stereochemistry on Molecular Reactivity

The stereochemistry of a molecule can have a profound impact on its chemical reactivity. Different stereoisomers can exhibit different reaction rates and may even lead to different products in certain reactions.

For this compound, the stereochemistry at the C2 position of the butyl chain can influence the reactivity of the chloromethyl group and the furan ring.

Reactivity of the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. The accessibility of this group to an incoming nucleophile could be influenced by the spatial orientation of the other substituents around the chiral center. One stereoisomer might present more steric hindrance to the approach of a nucleophile than the other, leading to a difference in reaction rates.

Reactivity of the Furan Ring: The furan ring can participate in various reactions, including electrophilic aromatic substitution and Diels-Alder reactions. numberanalytics.com The stereochemistry of the side chain could influence the facial selectivity of these reactions. For example, in a Diels-Alder reaction where the furan acts as a diene, the bulky butyl group might block one face of the furan ring, directing the dienophile to the opposite face. This has been observed in Diels-Alder reactions of furan derivatives with stereogenic groups at the allylic position. rsc.org

The differential reactivity of stereoisomers is a well-documented phenomenon. For instance, studies on furan-maleimide Diels-Alder adducts have shown that endo and exo stereoisomers exhibit different mechanical lability, highlighting the significant role of stereochemistry in reactivity. researchgate.net

Diastereoselectivity in Intramolecular and Intermolecular Reactions

The presence of a pre-existing stereocenter in the 2-(chloromethyl)butyl side chain is pivotal for inducing diastereoselectivity. This chiral moiety can influence the formation of new stereocenters either within the molecule or through interaction with other reactants, leading to an unequal formation of diastereomers.

Intramolecular Reactions:

In hypothetical intramolecular reactions, the chloromethyl group can act as an electrophile, reacting with a nucleophilic site introduced elsewhere on the molecule. For instance, a reaction pathway analogous to the formation of tetrahydrofurans from aryl 3-chloropropylsulfoxides could be envisioned. nih.gov In such a scenario, the carbanion of a reactant would add to the furan ring, followed by an intramolecular substitution involving the chloride. The stereochemistry of the side chain would create a diastereomeric transition state, favoring the formation of one diastereomer over the other. The relative orientation of the substituents would be dictated by the most stable, lowest-energy transition state, which minimizes steric interactions.

Intermolecular Reactions:

In intermolecular reactions, the furan ring of this compound can serve as a diene in cycloadditions, such as the Diels-Alder or [4+3] cycloaddition reactions. researchgate.netnih.govmdpi.com The chiral side chain acts as a built-in auxiliary, directing the approach of the dienophile (the reacting alkene or alkyne) to one of the two faces of the furan ring (π-facial selectivity). researchgate.net This facial bias results from steric hindrance, where the dienophile preferentially approaches from the side opposite to the bulkier substituent on the chiral center.

For example, in a Diels-Alder reaction with a dienophile like maleic anhydride, two primary diastereomeric exo and endo products are possible for each face of attack. The chiral side chain would favor attack from the less hindered face, leading to a mixture where one set of diastereomers predominates.

The table below illustrates the expected outcome of a hypothetical [4+2] cycloaddition reaction, highlighting the formation of major and minor diastereomeric products due to the directing effect of the chiral side chain.

Reactant AReactant BReaction TypeExpected OutcomeControlling Factor
This compoundMaleic Anhydride[4+2] Cycloaddition (Diels-Alder)Formation of two main diastereomeric adducts in an unequal ratio (e.g., >1:1 dr).The chiral center on the butyl side chain sterically hinders one face of the furan ring, leading to preferential attack of the dienophile from the opposite, less hindered face.
This compoundOxyallyl Cation[4+3] CycloadditionHigh diastereoselectivity, favoring the endo adduct resulting from attack on the sterically more accessible face.Facial selectivity induced by the chiral side chain, similar to observations with other C3-substituted furans. researchgate.net

Impact of Steric and Electronic Factors on Reaction Pathways

Both steric and electronic effects inherent to the structure of this compound are critical in determining its reactivity and the stereochemical course of its reactions.

Electronic Factors:

The alkyl group at the C-3 position of the furan ring is generally considered electron-donating. This has several consequences:

Increased Reactivity: Electron-donating groups increase the electron density of the furan ring, raising the energy of its Highest Occupied Molecular Orbital (HOMO). This typically accelerates the rate of reaction in normal-electron-demand Diels-Alder reactions, where the furan acts as the diene. nih.gov

Thermodynamic Stability: Substitution at the C-3 position often leads to more exergonic (thermodynamically favorable) cycloaddition reactions compared to substitution at the C-2 position. This is because a greater degree of the original furan ring's conjugation energy is retained in the resulting adduct structure. nih.gov

Regioselectivity: In reactions like electrophilic substitution, the electron-donating nature of the alkyl group activates the furan ring, but the directing effects can be complex. While the C-2 and C-5 positions are generally the most reactive sites on an unsubstituted furan ring, the C-3 substituent modifies this pattern. nih.gov

Steric Factors:

The 2-(chloromethyl)butyl group is sterically demanding and is expected to exert significant influence over reaction pathways.

Facial Shielding: As discussed previously, the bulky side chain shields one of the two faces of the planar furan ring. This steric hindrance is a primary driver of diastereoselectivity in intermolecular reactions, forcing incoming reagents to attack from the less encumbered side. researchgate.netresearchgate.net

Regioselectivity in C-H Functionalization: In reactions such as palladium-catalyzed C-H olefination, steric factors play a key role in determining which C-H bond is activated. For 3-substituted furans, there is competition between the more electronically favored C-2 position and the less sterically hindered C-5 position. The size of the C-3 substituent can be the deciding factor, potentially overriding electronic preferences to favor functionalization at the C-5 position. nih.gov The angle between a substituent at the 3-position and the C-2 C-H bond is larger than in a six-membered ring, making steric control more challenging but still a significant factor. nih.gov

The interplay of these factors is summarized in the table below.

FactorInfluence on ReactivityEffect on SelectivityRelevant Literature Principle
Electronic: Electron-donating 3-alkyl groupIncreases furan's reactivity as a diene in cycloadditions.Can influence regioselectivity in electrophilic substitution, though often secondary to steric effects.Electron-donating groups on furans increase exergonicity and reaction rates in Diels-Alder reactions. nih.gov
Steric: Bulky 2-(chloromethyl)butyl side chainMay decrease overall reaction rates by hindering the approach of reactants.Major determinant of diastereoselectivity by shielding one face of the furan ring. Can control regioselectivity by favoring attack at the less hindered C-5 position over the C-2 position.Steric congestion can override electronic effects, and bulky groups are known to direct the stereochemical outcome of cycloadditions. researchgate.netnih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying 3-[2-(Chloromethyl)butyl]furan in biological matrices?

To quantify structurally similar chloromethyl-substituted furans in plasma, reverse-phase HPLC-DAD with diode array detection (e.g., 231 nm) is validated for sensitivity and specificity. Key steps include:

  • Chromatographic conditions : LiChrospher RP-18 column (250 mm × 4 mm, 5 µm), methanol:phosphate buffer (pH 4.0, 4:6 v/v) mobile phase at 1 ml/min flow rate .
  • Validation parameters :
    • Linearity : Calibration curves (0.15–4 mg/L) with R² > 0.98.
    • Precision : Intra-day and inter-day relative standard deviation (RSD) < 1% .
    • Recovery : >99% recovery from plasma via protein precipitation and solvent extraction .
  • Sensitivity : Limit of detection (LOD) = 0.0423 mg/L; limit of quantitation (LOQ) = 0.1410 mg/L .

Q. How can Feist-Benary cyclization be adapted to synthesize this compound?

Feist-Benary cyclization of α-haloketones or α-aldehydes with (2,4-dioxobutylidene)phosphoranes is a viable route. For example:

  • React (Z)-enynols with α-chloroketones in green solvents (e.g., glycerol) under palladium catalysis to form substituted furans .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield of the chloromethyl-substituted furan backbone .
  • Purify via column chromatography and confirm structure via 1H NMR (characteristic furan proton shifts at δ 6.1–7.2 ppm) and HRMS .

Q. What pharmacokinetic parameters should be prioritized in rodent studies for this compound?

Key parameters derived from analogous compounds (e.g., 3CBB):

  • Absorption : Time to peak concentration (Tmax), influenced by lipophilicity (e.g., 3CBB: 39.4 min vs. aspirin: 7 min) .
  • Exposure : Area under the curve (AUC0-∞), reflecting bioavailability (3CBB: 66.3 µg·min/mL) .
  • Elimination : Half-life (T1/2) and clearance rate, dependent on hepatic metabolism and renal excretion .

Advanced Research Questions

Q. How can metabolic stability studies resolve contradictions in pharmacokinetic data for chloromethyl-substituted furans?

Discrepancies in T1/2 or AUC may arise from species-specific metabolism or assay variability. Strategies include:

  • In vitro microsomal assays : Incubate this compound with rat/human liver microsomes to identify CYP450-mediated metabolites (e.g., hydroxylation, demethylation) .
  • Cross-validation : Compare HPLC-DAD results with LC-MS/MS for improved sensitivity in detecting polar metabolites .
  • Protein binding assays : Measure plasma protein binding (e.g., >99% for 3CBB) to assess free drug availability .

Q. What experimental designs optimize synthetic yields of this compound while minimizing dimerization?

Chloromethyl groups may promote dimerization via reactive intermediates. Mitigation approaches:

  • Low-temperature synthesis : Conduct reactions at –20°C to suppress side reactions .
  • Trapping agents : Add methyl acrylate to capture reactive o-quinodimethane intermediates during cyclization .
  • Kinetic monitoring : Use in-situ FTIR or NMR to track reaction progress and terminate at peak yield .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • QSAR models : Correlate substituent effects (e.g., chloromethyl position) with anti-inflammatory or analgesic activity using data from analogs like 3CBB .
  • Docking studies : Simulate interactions with cyclooxygenase (COX) enzymes to prioritize derivatives for synthesis .
  • ADMET prediction : Use software (e.g., SwissADME) to forecast absorption and toxicity profiles .

Key Considerations

  • Contradictions : Longer T1/2 in rats vs. humans for analogs suggests species-specific metabolism; cross-species studies are critical .
  • Methodological Gaps : No direct stability data for this compound; extrapolate from 3CBB’s hydrolysis profile in acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.